In Vivo Primate Aβ42/Aβ40 Ratio Reduction: gamma-Secretase modulator 1 (30 mg/kg) vs Ibuprofen (100 mg/kg)
In cynomolgus monkeys, a single oral dose of gamma-Secretase modulator 1 (30 mg/kg) significantly decreased the ratio of Aβ42 to Aβ40 in plasma to 60% of baseline and in cerebrospinal fluid (CSF) to 65% of baseline [1]. In stark contrast, ibuprofen—a widely studied first-generation acidic GSM—administered at a higher dose of 100 mg/kg produced no significant change in Aβ42/Aβ40 ratios in the same primate model [1]. This direct head-to-head comparison establishes that gamma-Secretase modulator 1 possesses genuine in vivo GSM activity in a higher-order species, whereas ibuprofen fails to recapitulate its in vitro effects.
| Evidence Dimension | In vivo Aβ42/Aβ40 ratio reduction |
|---|---|
| Target Compound Data | 30 mg/kg reduced plasma ratio to 60% of baseline, CSF ratio to 65% of baseline |
| Comparator Or Baseline | Ibuprofen 100 mg/kg: no significant change |
| Quantified Difference | GSM-1 achieved robust reduction; ibuprofen ineffective despite >3-fold higher dose |
| Conditions | Cynomolgus monkeys, single oral dose, plasma and CSF sampling 0-24h post-dose |
Why This Matters
Demonstrates that gamma-Secretase modulator 1 is a validated tool for studying GSM pharmacology in primates, whereas ibuprofen is not a suitable positive control for in vivo Aβ modulation studies.
- [1] Ling IF, et al. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans. Alzheimers Res Ther. 2015;7(1):55. doi:10.1186/s13195-015-0137-y. View Source
